molecular formula C19H22N6O3 B2494054 N-(3-acetylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251591-78-2

N-(3-acetylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2494054
CAS No.: 1251591-78-2
M. Wt: 382.424
InChI Key: CDNDHXWYPQPRPL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazolo-pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrazine core . The reaction conditions are generally mild, and the use of microwave irradiation significantly reduces the reaction time and increases the yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-acetylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The triazolo-pyrazine core is known to bind to various enzymes and receptors, modulating their activity. This compound may act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific combination of functional groups and the triazolo-pyrazine core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-4-9-23(3)17-18-22-25(19(28)24(18)10-8-20-17)12-16(27)21-15-7-5-6-14(11-15)13(2)26/h5-8,10-11H,4,9,12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNDHXWYPQPRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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